molecular formula C17H23N3O4 B2938436 N-(1-methyl-5-oxopyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034270-77-2

N-(1-methyl-5-oxopyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2938436
CAS RN: 2034270-77-2
M. Wt: 333.388
InChI Key: YZMWCORFGSUANR-UHFFFAOYSA-N
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Description

N-(1-methyl-5-oxopyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-5-oxopyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-5-oxopyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nicotinamide Derivatives Utilization

Nicotinamide derivatives, including nicotinamide methochloride and related compounds, have been studied for their activity against pellagra and their potential formation in the mammalian body after administration of nicotinic acid and nicotinamide. This research sheds light on the biochemical utilization and transformation of nicotinamide derivatives by mammals, insects, and bacteria, contributing to understanding metabolic pathways and potential therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).

NNMT Inhibitors Discovery

The discovery of bisubstrate inhibitors for Nicotinamide N-Methyltransferase (NNMT) highlights the enzyme's role in physiology and pathophysiology. The structural insights obtained from these studies pave the way for developing potent and selective NNMT inhibitors, offering a foundation for therapeutic hypothesis testing in diseases where NNMT is implicated (Babault et al., 2018).

NNMT Biochemical Properties

Investigations into human liver NNMT's ion-pairing radiochemical assay, biochemical properties, and individual variation have been crucial for understanding NNMT's role in N-methylation of nicotinamide, pyridine, and structurally related compounds. This research provides insights into NNMT activity's individual variation, which could influence the toxicity or therapeutic efficacy of pyridine compounds (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Structural Basis of NNMT Substrate Recognition

Understanding the structural basis of substrate recognition in NNMT reveals the enzyme's significant role in metabolic pathways and cancer. The crystal structure analysis of NNMT provides insights into nicotinamide binding and highlights residues critical for recognition and catalysis. This knowledge is essential for developing targeted therapies against cancers where NNMT expression is markedly high (Peng et al., 2011).

Corrosion Inhibition Effect of Nicotinamide Derivatives

Research on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution contributes to understanding these compounds' industrial applications. The study of these inhibitors' efficiency and mechanism provides valuable information for developing new corrosion prevention strategies (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-20-10-14(8-16(20)21)19-17(22)13-2-3-15(18-9-13)24-11-12-4-6-23-7-5-12/h2-3,9,12,14H,4-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMWCORFGSUANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

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